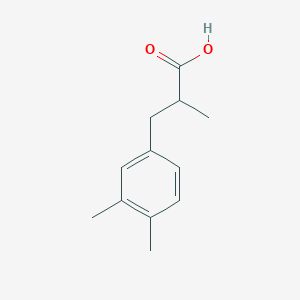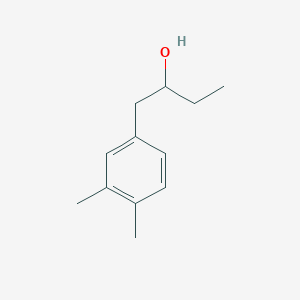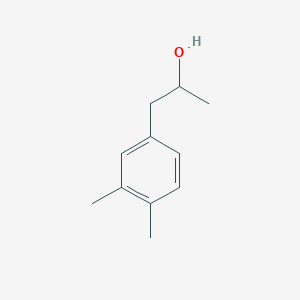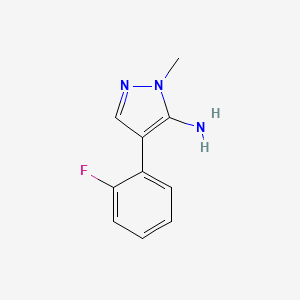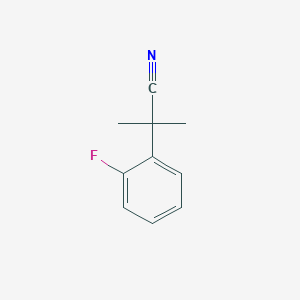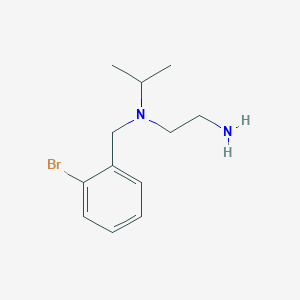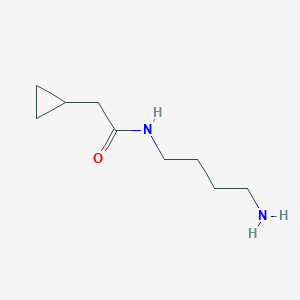
N-(4-aminobutyl)-2-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminobutyl)-2-cyclopropylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to an acetamide moiety, with an aminobutyl chain extending from the nitrogen atom. The presence of both cyclopropyl and aminobutyl groups contributes to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobutyl)-2-cyclopropylacetamide typically involves the reaction of cyclopropylacetyl chloride with 4-aminobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: N-(4-aminobutyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-(4-aminobutyl)-2-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its use as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
作用機序
The mechanism of action of N-(4-aminobutyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets within biological systems. The aminobutyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropyl group contributes to the compound’s stability and reactivity, enhancing its effectiveness in biological applications. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
類似化合物との比較
N-(4-aminobutyl)-2-cyclopropylacetamide can be compared with other similar compounds such as:
N-(4-aminobutyl)acetamide: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
N-(2-aminoethyl)acetamide: Features a shorter amino chain, affecting its binding affinity and specificity.
N-(4-aminobutyl)-N-ethylisoluminol: Contains an additional ethyl group, which alters its chemical and physical properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and aminobutyl groups, which confer distinct chemical reactivity and potential biological activity.
特性
IUPAC Name |
N-(4-aminobutyl)-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-1-2-6-11-9(12)7-8-3-4-8/h8H,1-7,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCCWXORZUDRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromo-3-[(n-pentyloxy)methyl]benzene](/img/structure/B7867292.png)
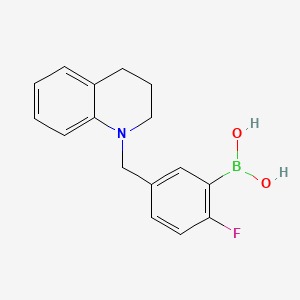
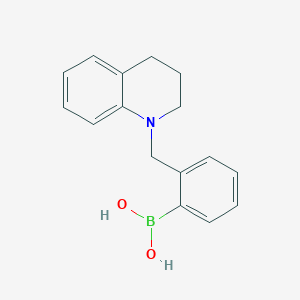
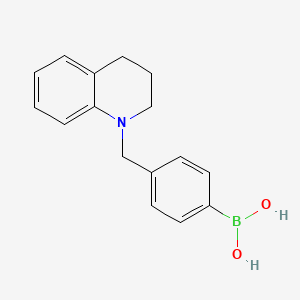
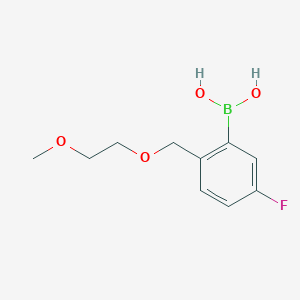
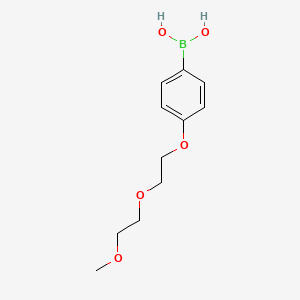
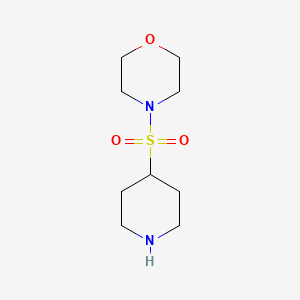
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B7867352.png)
